Cationomycin

Ion Transport Membrane Biophysics Selectivity Profile

Cationomycin is a polyether ionophore antibiotic produced by Actinomadura azurea. It is structurally classified within the carboxylic polyether family and functions by transporting monovalent cations across biological membranes via a mobile carrier mechanism, leading to H+/M+ exchange.

Molecular Formula C45H70O15
Molecular Weight 851.0 g/mol
Cat. No. B15568434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCationomycin
Molecular FormulaC45H70O15
Molecular Weight851.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H70O15/c1-13-31(48)42(8)20-24(4)35(58-42)30-17-23(3)37(55-30)44(10)33(54-12)19-32(57-44)41(7)14-15-45(60-41)21-29(47)25(5)36(59-45)26(6)38(43(9,52)40(50)51)56-39(49)34-22(2)16-27(53-11)18-28(34)46/h16,18,23-26,29-33,35-38,46-48,52H,13-15,17,19-21H2,1-12H3,(H,50,51)/t23-,24-,25+,26+,29-,30+,31+,32+,33-,35-,36-,37+,38+,41-,42-,43+,44-,45+/m0/s1
InChIKeyTZXAYLJEVNVSIA-XFOYJMOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cationomycin: A Polyether Ionophore Antibiotic with K+-Selective Transport Profile


Cationomycin is a polyether ionophore antibiotic produced by Actinomadura azurea [1]. It is structurally classified within the carboxylic polyether family and functions by transporting monovalent cations across biological membranes via a mobile carrier mechanism, leading to H+/M+ exchange [2]. Unlike the archetypal ionophore monensin, which exhibits selectivity for sodium ions (Na+), cationomycin's transport mechanism is preferentially selective for potassium ions (K+) [3]. Its antibacterial spectrum is limited to Gram-positive bacteria and mycobacteria .

Why Cationomycin Cannot Be Substituted with Monensin for K+-Dependent Research


Generic substitution within the polyether ionophore class is scientifically unsound due to profound differences in cation transport selectivity and protein binding. Cationomycin's preferential transport of potassium over sodium is a direct inversion of the selectivity observed with the widely used analog monensin [1]. Furthermore, cationomycin's interaction with serum proteins is significantly stronger, leading to differential bioavailability and in vivo activity profiles compared to monensin [2]. These divergent properties dictate distinct biological outcomes in applications ranging from rumen fermentation modulation to antimalarial activity, making the specific selection of cationomycin essential for reproducible, mechanism-driven research [1][2].

Quantitative Differentiation of Cationomycin from Monensin: Ion Selectivity and Serum Binding


Cationomycin Demonstrates K+ over Na+ Transport Selectivity, Inverted Relative to Monensin

In a direct head-to-head comparison, cationomycin demonstrates a transport selectivity favoring potassium (K+) over sodium (Na+), which is the inverse of the selectivity observed for monensin [1]. While the study quantifies the directional selectivity, specific transport rate constants are not provided in the accessible abstract, limiting a fully quantitative comparison [1].

Ion Transport Membrane Biophysics Selectivity Profile

Cationomycin Exhibits 30-Fold Higher Serum Protein Binding Affinity Than Monensin

A direct head-to-head comparison reveals that the partition coefficient between serum proteins and the erythrocyte membrane is approximately 30 times higher for cationomycin than for monensin [1]. This strong interaction with serum proteins, primarily albumin, results in a more pronounced serum-dependent attenuation of cationomycin's ion transport activity compared to monensin [1].

Pharmacokinetics Bioavailability Protein Binding

Cationomycin's Anticoccidial Activity Is Dependent on Intact Aromatic Side Chain

Structure-activity relationship (SAR) studies demonstrate that deacylcationomycin, which lacks the aromatic ester side chain of the parent molecule, shows significantly reduced anticoccidial activity [1]. This indicates that the side chain is a crucial pharmacophore for this specific biological activity, a structural feature not shared by all ionophores.

Structure-Activity Relationship Antiparasitic Veterinary Science

Specific Research and Industrial Applications for Cationomycin


Investigating K+-Mediated Cellular Signaling and Ion Homeostasis

Given its preferential transport of potassium over sodium, cationomycin is uniquely suited for research applications that require selective manipulation of K+ gradients or study of K+-dependent signaling pathways [1]. Its use is particularly advantageous in experimental systems where confounding effects from Na+ transport must be minimized.

Pharmacokinetic and Plasma Protein Binding Studies of Ionophores

Cationomycin's ~30-fold higher partition coefficient for serum proteins compared to monensin makes it an ideal tool for investigating the impact of protein binding on ionophore bioavailability and efficacy [1]. It serves as a model compound for exploring drug-albumin interactions and their downstream biological consequences.

Antimalarial Research with Controlled Serum Effects

The established correlation between cationomycin's serum protein binding and its reduced in vitro antimalarial activity against Plasmodium falciparum provides a robust model for studying how host factors modulate antiparasitic drug action [1]. This is valuable for translational research aiming to understand in vivo efficacy from in vitro data.

Rumen Fermentation Studies Requiring Monensin-Like Metabolic Shifts

In vitro studies confirm that cationomycin can induce the same favorable shift in rumen fermentation (increased propionic acid, decreased methanogenesis) as monensin [1]. Therefore, cationomycin can serve as a research alternative for investigating rumen metabolism when a compound with a different ion selectivity profile is required to isolate specific mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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